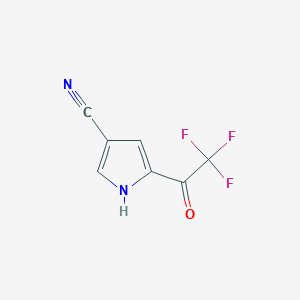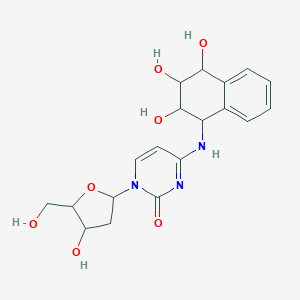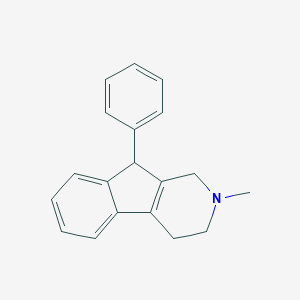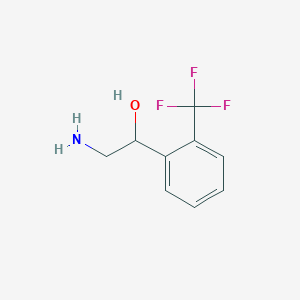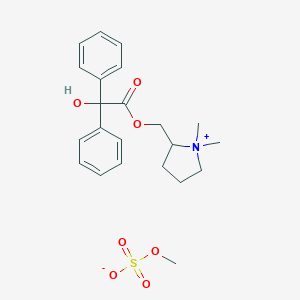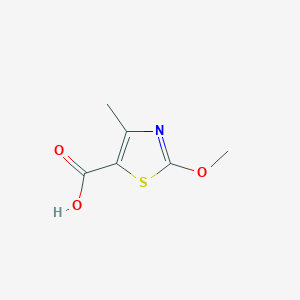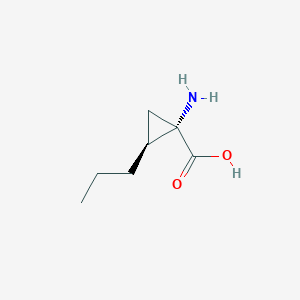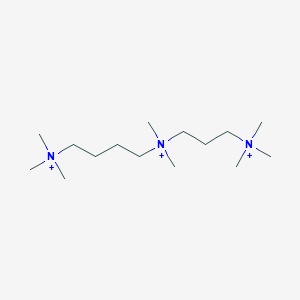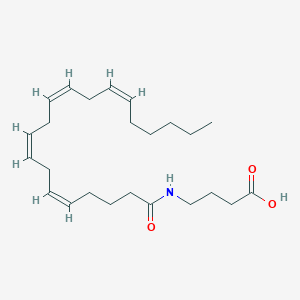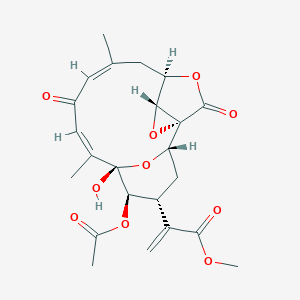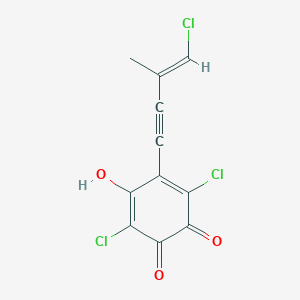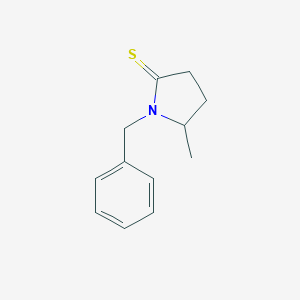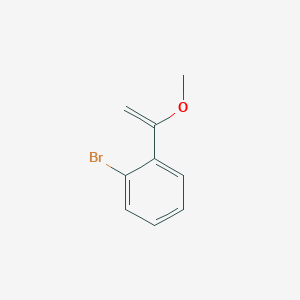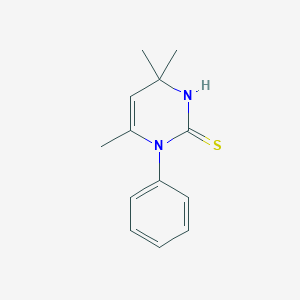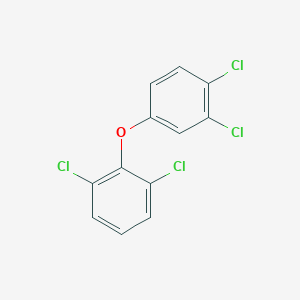
Benzene, 1,3-dichloro-2-(3,4-dichlorophenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3-dichloro-2-(3,4-dichlorophenoxy)-, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced by Monsanto in the 1960s and has since become one of the most widely used herbicides in the world. Dicamba is a highly effective herbicide that works by disrupting the growth of plants, but it can also be harmful to non-target plants and animals.
作用機序
Dicamba works by disrupting the growth of plants by mimicking the natural plant hormone auxin. It causes uncontrolled growth and eventually kills the plant. Dicamba is highly selective for broadleaf plants and does not affect grasses.
生化学的および生理学的効果
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can cause changes in the expression of genes involved in plant growth and development, as well as in the levels of various plant hormones. Dicamba can also affect the photosynthetic process and alter the composition of plant cell walls.
実験室実験の利点と制限
Dicamba is a highly effective herbicide that can be used to control a wide range of broadleaf weeds. It is also relatively easy to apply and has a low toxicity to humans and animals. However, dicamba can be harmful to non-target plants and animals, and its use is regulated in many countries.
将来の方向性
There are several areas of research that are currently being pursued with regards to dicamba. These include:
1. Development of new dicamba formulations that are less volatile and less likely to drift.
2. Study of the long-term effects of dicamba on soil health and ecosystem functioning.
3. Investigation of the potential use of dicamba in cancer treatment.
4. Development of dicamba-resistant crops using genetic engineering.
5. Study of the effects of dicamba on beneficial insects and other non-target organisms.
Conclusion
Dicamba is a highly effective herbicide that has been widely used in agriculture for decades. However, its use is controversial due to its potential harmful effects on non-target plants and animals. Further research is needed to fully understand the ecological and health impacts of dicamba, and to develop new, safer alternatives for weed control.
合成法
Dicamba is synthesized by reacting 3,4-dichlorophenol with chloroacetic acid to form 3,4-dichlorophenoxyacetic acid (2,4-D), which is then reacted with thionyl chloride to form 1,3-dichloro-2-(3,4-dichlorophenoxy)-benzene.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants and animals. It has also been studied for its potential use in cancer treatment and as a tool for genetic engineering.
特性
CAS番号 |
130892-66-9 |
|---|---|
製品名 |
Benzene, 1,3-dichloro-2-(3,4-dichlorophenoxy)- |
分子式 |
C12H6Cl4O |
分子量 |
308 g/mol |
IUPAC名 |
1,2-dichloro-4-(2,6-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-8-5-4-7(6-11(8)16)17-12-9(14)2-1-3-10(12)15/h1-6H |
InChIキー |
IZZULMOBRTYHMH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)Cl)Cl)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)Cl)Cl)Cl |
その他のCAS番号 |
130892-66-9 |
同義語 |
2,6-Dichlorophenyl 3,4-dichlorophenyl ether |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



